5-(n-Heptyloxy)-pyrrolidin-2-one

説明

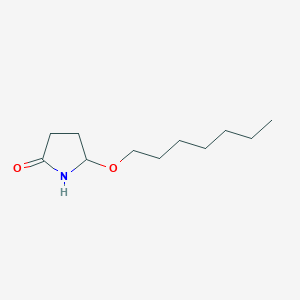

5-(n-Heptyloxy)-pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a seven-carbon alkoxy chain (n-heptyloxy) at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are characterized by their five-membered lactam structure, which serves as a versatile scaffold in medicinal chemistry, materials science, and enantiomer separation technologies .

特性

分子式 |

C11H21NO2 |

|---|---|

分子量 |

199.29 g/mol |

IUPAC名 |

5-heptoxypyrrolidin-2-one |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-11-8-7-10(13)12-11/h11H,2-9H2,1H3,(H,12,13) |

InChIキー |

JZYGBDYECBKRIZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCOC1CCC(=O)N1 |

製品の起源 |

United States |

類似化合物との比較

Pyrrolidin-2-one derivatives vary widely based on substituents at the 5-position. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and biological activities.

Alkoxy-Substituted Pyrrolidin-2-ones

Key Findings :

- Chain Length and Lipophilicity : Longer alkoxy chains (e.g., n-heptyl vs. benzyl) increase hydrophobicity, which may enhance membrane permeability in drug candidates or retention times in chromatographic separations .

- Stereochemical Complexity : Compounds like 5-(1-phenylethoxy)-pyrrolidin-2-one exhibit multiple stereocenters, complicating enantiomer separation but offering diverse interaction modes in CSPs .

Aryl- and Heterocyclic-Substituted Pyrrolidin-2-ones

Key Findings :

- Biological Activity : Aryl-substituted derivatives like DMBPO show cytotoxic effects, likely due to interactions with cellular targets such as DNA or enzymes .

- Natural Product Derivatives : Furan-containing analogs (e.g., from Morus alba) highlight the role of heterocyclic substituents in natural product chemistry, though their bioactivity remains underexplored .

Functionalized Pyrrolidin-2-ones

Key Findings :

- Synthetic Utility : Tosyloxy and butyrylethyl derivatives serve as intermediates in multi-step syntheses, enabling access to complex natural products or functional materials .

- Hydroxyl Substituents : Hydroxy groups (e.g., 5-hydroxy derivatives) may confer hydrogen-bonding capabilities, useful in drug-receptor interactions or chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。